molecular formula C4H6N4O2 B3204329 2-(1H-tetrazol-1-yl)propanoic acid CAS No. 103386-56-7

2-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B3204329
CAS No.: 103386-56-7
M. Wt: 142.12 g/mol
InChI Key: ZFQPVPQCMQGGHT-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C4H6N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)propanoic acid typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the cycloaddition of nitriles with sodium azide, catalyzed by zinc salts, to form tetrazole derivatives . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-tetrazol-1-yl)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the propanoic acid moiety. This unique structure allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities .

Properties

IUPAC Name

2-(tetrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPVPQCMQGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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